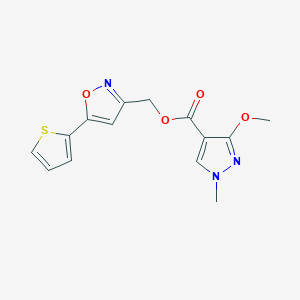

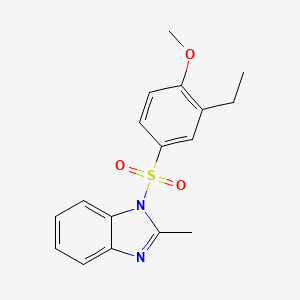

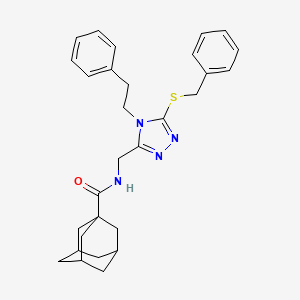

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide, also known as PSEOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

ABTS/PP Decolorization Assay and Antioxidant Capacity The ABTS/PP decolorization assay is pivotal in evaluating antioxidant capacity, particularly in phenolic antioxidants. This method, through various reaction pathways, quantifies the total antioxidant capacity, highlighting the complexity and specificity of antioxidant reactions. The assay's efficacy and application in monitoring changes in antioxidant systems during storage and processing make it a valuable tool in research focused on oxidative stress and its mitigation (Ilyasov et al., 2020).

Contamination and Removal of Sulfamethoxazole Sulfamethoxazole, a persistent organic pollutant, showcases the complexity of environmental pollutants and the challenges in their removal. Research into cleaner, more efficient techniques for its removal, such as adsorption and photocatalytic degradation, emphasizes the importance of developing sustainable technologies for environmental remediation (Prasannamedha & Kumar, 2020).

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives The structural uniqueness of the 1,3,4-oxadiazole ring fosters a wide range of biological activities, making these derivatives valuable in medicinal chemistry. Research in this area continues to expand, underlining the therapeutic potential of 1,3,4-oxadiazole-based compounds across various medical fields, from anticancer to antiviral applications (Verma et al., 2019).

Biologically Oriented Drug Synthesis (BIODS) Exploring hetero derivatives of 2,5 disubstituted 1,3,4-oxadiazoles provides insight into biologically oriented drug synthesis (BIODS), showcasing the methodological advancements and potential for creating bioactive molecules with specific antitumor, antifungal, and antibacterial properties. This approach highlights the role of synthetic chemistry in developing new therapeutic agents (Karpenko, Panasenko, & Knysh, 2020).

Sulfonamide Inhibitors and Drug Development Sulfonamide compounds continue to play a crucial role in developing new therapeutic agents, reflecting their enduring significance in treating bacterial infections and their expansion into addressing various other health conditions, including cancer and viral infections. The ongoing research and patent activities in this area underscore the adaptability and potential of sulfonamides in drug development (Gulcin & Taslimi, 2018).

Mechanism of Action

Target of Action

Similar compounds, such as sulfonamide derivatives, have been found to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the folate pathway .

Mode of Action

Sulfonamide derivatives, which share a similar structure, are known to inhibit dhfr by binding to its active site and preventing the conversion of dihydrofolate to tetrahydrofolate . This inhibition disrupts the synthesis of nucleotides and proteins, affecting cell growth and division .

Biochemical Pathways

The compound likely affects the folate pathway due to its potential inhibition of DHFR . This pathway is crucial for the synthesis of nucleotides and certain amino acids. Disruption of this pathway can lead to impaired DNA replication and cell division, potentially leading to cell death .

Pharmacokinetics

Similar compounds, such as sulfonamides, are generally well absorbed and widely distributed in the body . They are primarily metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of dhfr by similar compounds can lead to cell death due to impaired dna replication and cell division .

properties

IUPAC Name |

N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-9(16)13-12-15-14-11(19-12)7-8-20(17,18)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCNADSLISKPQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)CCS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2823098.png)

![N-cyclohexyl-2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2823099.png)

![N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2823102.png)

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2823104.png)

![(2E)-2-[(3-chloro-4-fluorophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2823115.png)

![8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2823117.png)